4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-7-8-18(14-19(15)21(22)23)26(24,25)20-11-9-17(10-12-20)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJUZIYJUDXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-benzyl-1-[(4-methyl-3-aminophenyl)sulfonyl]piperidine, while substitution of the benzyl group can produce various alkyl or aryl derivatives.
Scientific Research Applications
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and sulfonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The nitrophenyl moiety can participate in electron transfer processes, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Activity
- Sulfonyl Linkage : Sulfonyl groups in analogs like β-sulfonyl amides () and 4-chloro-3-sulfonylbenzoic acid () demonstrate versatility in stabilizing molecular interactions, suggesting similar utility in the target compound.
- Benzyl Group Tolerance : Substitution on the benzyl ring (e.g., fluorine in ) minimally affects NMDA receptor antagonism in some cases , but antiviral activity () may depend on bulkier substituents like trimethylbenzyl.
Computational and Experimental Insights
- Antiviral Potential: M1BZP’s computational docking against SARS-CoV-2 proteins () suggests that sulfonyl-benzylpiperidines with aromatic substituents may target viral proteases or spike proteins. The nitro group in the target compound could enhance binding through polar interactions.
- Neurological Applications : NMDA receptor antagonists () highlight the role of piperidine derivatives in neurological disorders. The target compound’s nitro group may reduce off-target binding (e.g., dopamine D2 receptors) compared to hydroxylated analogs .
Biological Activity
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This formula indicates the presence of a piperidine ring, a sulfonyl group, and a nitrophenyl moiety, which are crucial for its biological activity.
1. Antibacterial Activity
Research indicates that compounds with piperidine and sulfonyl groups exhibit significant antibacterial properties. A study synthesized various piperidine derivatives and evaluated their antibacterial effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong activity against these pathogens, suggesting that this compound may also possess similar effects due to its structural components .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|---|
| 4-benzyl... | Salmonella typhi | 15 | 25 |
| 4-benzyl... | Bacillus subtilis | 18 | 20 |
| Other Compounds | Escherichia coli | 10 | 30 |
| Other Compounds | Staphylococcus aureus | 12 | 35 |
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
In vitro studies revealed that several synthesized piperidine derivatives exhibited strong AChE inhibitory activity, with some compounds showing IC50 values in the low micromolar range. The presence of the sulfonyl group is believed to enhance this inhibitory effect .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| 4-benzyl... | Acetylcholinesterase | 0.85 |
| Other Compounds | Urease | 1.20 |
3. Potential Therapeutic Applications
The pharmacological behavior of compounds containing piperidine and sulfonyl groups extends beyond antibacterial action. They have been associated with various therapeutic applications, including:
- Cancer Chemotherapy : Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Hypoglycemic Activity : Certain compounds have shown promise in lowering blood glucose levels.
- Diuretic Action : The potential for diuretic effects may be beneficial in managing hypertension.
Case Studies
A notable case study involved the synthesis of a series of piperidine derivatives, including those with nitrophenyl substituents. These derivatives were subjected to biological testing which confirmed their effectiveness as enzyme inhibitors and their potential use in treating bacterial infections .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core followed by sulfonylation. Key steps include:
- Sulfonylation : Reacting 4-benzylpiperidine with 4-methyl-3-nitrobenzenesulfonyl chloride under inert conditions (e.g., dry DCM, triethylamine as a base) to introduce the sulfonyl group.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Characterization :
- NMR (¹H and ¹³C) : Confirm regioselectivity of sulfonylation and absence of unreacted intermediates .
- HPLC : Assess purity (>95% by peak area) using a C18 column and UV detection at 254 nm .
- HRMS : Validate molecular weight and isotopic pattern .
Basic: How can researchers evaluate the biological activity of this compound in preliminary assays?
Answer:
Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Test against enzymes like kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assay for kinases). IC₅₀ values are calculated from dose-response curves .
- Cellular Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure affinity (Kᵢ values) .
Advanced: How can structural modifications enhance target selectivity?
Answer:
Structure-activity relationship (SAR) studies are critical:
- Functional Group Replacement : Substitute the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects on sulfonamide reactivity .
- Piperidine Ring Modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-position of the piperidine ring to alter steric bulk and conformational flexibility .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., crystal structures from PDB). Validate with mutagenesis studies .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from experimental variables:
- Assay Conditions : Standardize buffer pH, temperature, and ionic strength. For example, enzyme assays may require pH 7.4 phosphate buffer with 1 mM Mg²⁺ .
- Cell Line Variability : Use authenticated cell lines (e.g., from ATCC) and control for passage number. Compare data across multiple lines .
- Compound Stability : Assess stability in DMSO and assay buffers via LC-MS over 24 hours. Degradation products (e.g., nitro group reduction) may confound results .
Advanced: What analytical strategies optimize purity assessment for this compound?
Answer:
Advanced purity profiling involves orthogonal methods:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) if stereoisomers are present .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- DSC/TGA : Monitor thermal decomposition profiles to detect polymorphs or solvates .
Advanced: How can environmental stability studies inform experimental design?
Answer:
Evaluate degradation pathways under simulated conditions:
- Photostability : Expose to UV light (320–400 nm) for 48 hours; analyze by HPLC for nitro group reduction or sulfonamide cleavage .
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C for 1 week. LC-MS identifies hydrolysis products (e.g., sulfonic acid derivatives) .
- Data Interpretation : Adjust storage conditions (e.g., amber vials, -20°C) and assay timelines to minimize degradation artifacts.
Advanced: What in silico tools predict metabolic liabilities of this compound?
Answer:
Use computational models to guide experimental work:
- CYP450 Metabolism : Predict sites of oxidation (e.g., piperidine ring) using StarDrop or Schrödinger’s ADMET Predictor .
- Metabolite Identification : Combine molecular docking with MetaSite to simulate Phase I/II metabolism .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
